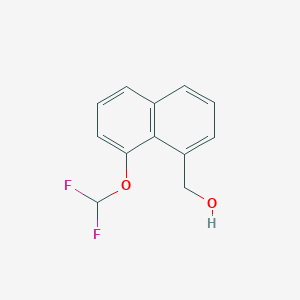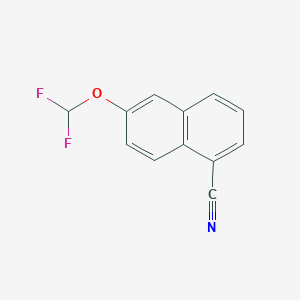
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinoline core with a hydroxy group at the 5th position and an acetamide group at the 8th position, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
The synthesis of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically takes place in diphenyl ether under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc/acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline-2,4-dione derivatives, while reduction can yield dihydroquinoline derivatives.
Applications De Recherche Scientifique
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of new drugs and therapeutic agents, making it a valuable molecule in pharmaceutical research.
Mécanisme D'action
The mechanism of action of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . Further studies are needed to fully elucidate the detailed mechanism of action and identify all the molecular targets involved.
Comparaison Avec Des Composés Similaires
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and 1,2,3,4-tetrahydroisoquinolines . While these compounds share a similar core structure, the presence of different functional groups imparts unique properties and activities. For instance, 4-hydroxy-2-quinolones are known for their antimicrobial activity, while 1,2,3,4-tetrahydroisoquinolines exhibit diverse biological activities against neurodegenerative disorders . The unique combination of hydroxy and acetamide groups in this compound makes it distinct and valuable for specific applications.
Propriétés
Numéro CAS |
60712-13-2 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N-(5-hydroxy-2-oxo-3,4-dihydro-1H-quinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-6(14)12-8-3-4-9(15)7-2-5-10(16)13-11(7)8/h3-4,15H,2,5H2,1H3,(H,12,14)(H,13,16) |
Clé InChI |
APQXKTBLCPJSEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=C(C=C1)O)CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)


![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)

